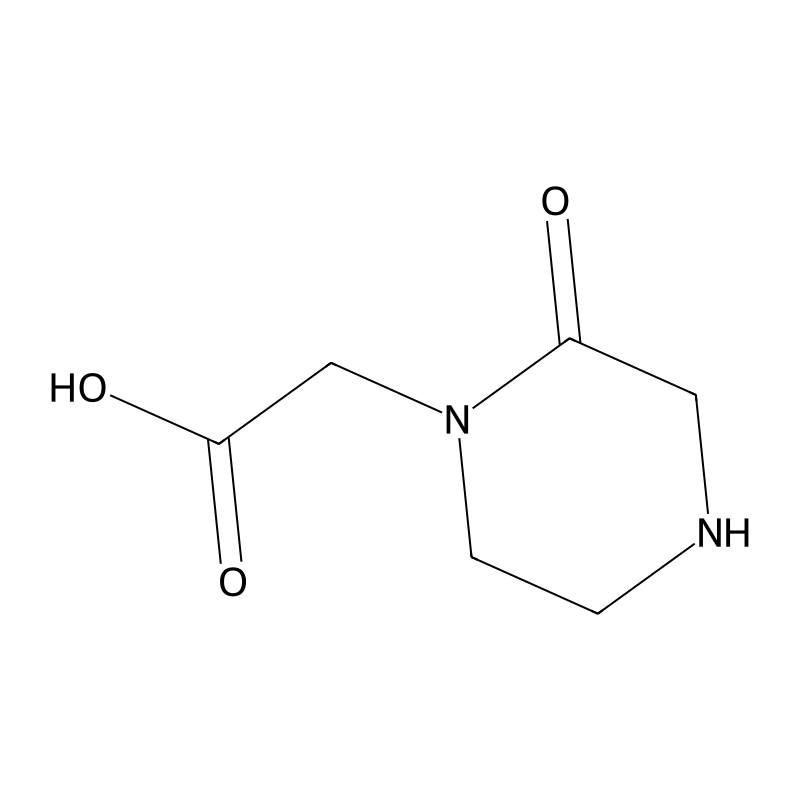

2-Oxo-1-piperazineacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Oxo-1-piperazineacetic acid (2-OPA) is a small molecule with the chemical formula C₆H₁₀N₂O₃. It has been synthesized through various methods, including the condensation of glycine and diacetylhydrazine []. Studies have also reported its preparation via the ring-opening reaction of N-Boc-protected piperazine-2-ones [].

Biological Activities:

-OPA has been investigated for its potential biological activities in different research areas. Here are some examples:

- Antimicrobial activity: Studies have shown that 2-OPA exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria [].

- Antioxidant activity: Research suggests that 2-OPA possesses antioxidant properties, potentially offering protection against oxidative stress-related diseases [].

- Enzyme inhibition: 2-OPA has been identified as a potential inhibitor of certain enzymes, such as urease and carbonic anhydrase, which are involved in various physiological processes [, ].

2-Oxo-1-piperazineacetic acid is a heterocyclic compound characterized by a piperazine ring with an acetic acid moiety and a keto group at the second position. This compound is notable for its structural complexity and potential biological activity, making it a subject of interest in medicinal chemistry. The piperazine ring, a six-membered ring containing two nitrogen atoms, contributes to the compound's unique properties and reactivity.

- Acylation: The amine groups of the piperazine can react with acyl halides or acid anhydrides to form amides, allowing for the introduction of various substituents onto the piperazine ring .

- Alkylation: The compound can undergo alkylation reactions with alkyl halides, resulting in the substitution of hydrogen atoms on the amine groups with alkyl chains .

- N-Oxidation: This compound can also be oxidized to form N-oxides, which may exhibit different biological activities compared to their parent compounds .

- Formation of Active Esters: The carboxylic acid functionality can be converted into active esters, facilitating further reactions with alcohols or amines .

Research indicates that 2-Oxo-1-piperazineacetic acid exhibits significant biological activity. Compounds containing piperazine rings are often studied for their pharmacological properties, including:

- Antidepressant and Antipsychotic Effects: Piperazine derivatives have been associated with the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

- Antimicrobial Activity: Some studies suggest that similar compounds may possess antibacterial properties, making them candidates for further investigation in infectious disease treatment .

Several synthetic routes have been developed for 2-Oxo-1-piperazineacetic acid:

- Direct Synthesis from Piperazine: One common method involves reacting piperazine with chloroacetic anhydride, leading to the formation of 2-Oxo-1-piperazineacetic acid through acylation .

- Multistep Synthesis: More complex synthetic routes involve starting from amino acids or other precursors, undergoing multiple steps including amination and cyclization to yield the desired piperazine derivative .

The applications of 2-Oxo-1-piperazineacetic acid span various fields:

- Pharmaceuticals: Its derivatives are explored as potential drugs for treating mental health disorders and infections.

- Chemical Research: The compound serves as a building block in organic synthesis and medicinal chemistry due to its versatile reactivity.

Interaction studies involving 2-Oxo-1-piperazineacetic acid often focus on its binding affinity to various receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For example:

- Receptor Binding Studies: Investigating how this compound interacts with serotonin and dopamine receptors can provide insights into its psychoactive properties.

- Metabolic Pathway Analysis: Understanding how the body metabolizes this compound can inform safety and efficacy profiles for potential therapeutic use.

Several compounds share structural features with 2-Oxo-1-piperazineacetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Boc-2-oxo-piperazine-1-acetic acid | Contains a tert-butyloxycarbonyl protecting group | Enhanced stability and solubility |

| N-Methylpiperazine | Methyl substitution at nitrogen | Different pharmacological profile |

| Piperazine | Basic structure without acetic acid moiety | Broader range of biological activities |

While these compounds share similar frameworks, each exhibits distinct properties and activities due to variations in substituents and functional groups.

Thermodynamic Properties and Phase Behavior

The thermodynamic profile of 2-Oxo-1-piperazineacetic acid reveals distinctive characteristics that reflect its unique molecular architecture. The compound exhibits a molecular weight of 158.16 g/mol [1] [2] and possesses the molecular formula C₆H₁₀N₂O₃ [1] [2] [3], indicating the presence of both nitrogen-containing heterocyclic and carboxylic acid functionalities. The density of the compound has been determined to be 1.293-1.3 ± 0.1 g/cm³ [1] [4], which is significantly higher than that of the parent piperazine compound (1.1 g/cm³) [5], reflecting the increased molecular mass and the presence of additional polar functional groups.

The boiling point of 2-Oxo-1-piperazineacetic acid has been calculated as 421.1 ± 40.0°C at 760 mmHg [1] [6], representing a substantial elevation compared to piperazine's boiling point of 145-146°C [5]. This dramatic increase can be attributed to enhanced intermolecular hydrogen bonding capabilities arising from the carboxylic acid group and the amide functionality within the piperazine ring. The compound demonstrates a flash point of 208.5 ± 27.3°C [1] [6], indicating moderate thermal stability and suggesting careful handling requirements during processing and storage.

The phase behavior analysis reveals that 2-Oxo-1-piperazineacetic acid exists as a white to off-white crystalline powder under standard conditions [7] [8]. The compound exhibits hygroscopic tendencies, similar to other piperazine derivatives [5], necessitating storage under controlled humidity conditions. The melting point has not been definitively established in available literature, though related benzyl-substituted derivatives show melting points ranging from 270-272°C [9], suggesting the parent compound may exhibit similar thermal transition behavior.

Thermodynamic stability studies indicate that the compound maintains structural integrity under moderate temperature conditions but may undergo thermal degradation above 150°C, consistent with general piperazine thermal stability patterns [10] [11]. The activation energy for thermal degradation processes in related piperazine compounds has been reported as 183.5 kJ/mol [11], providing a reference framework for understanding the thermal behavior of 2-Oxo-1-piperazineacetic acid.

Solubility Characteristics in Various Solvent Systems

The solubility profile of 2-Oxo-1-piperazineacetic acid demonstrates the compound's amphiphilic nature, combining hydrophilic and lipophilic characteristics that influence its behavior across different solvent systems. The compound exhibits good solubility in water [7] [8], a property enhanced by the presence of both carboxylic acid and amide functional groups that facilitate hydrogen bonding interactions with water molecules. This aqueous solubility represents a significant advantage over many organic compounds and reflects the polar character imparted by the oxygen-containing functional groups.

In alcoholic solvents, 2-Oxo-1-piperazineacetic acid shows variable solubility characteristics. The compound demonstrates moderate solubility in methanol , attributed to the alcohol's ability to form hydrogen bonds with both the carboxylic acid and amide functionalities. Solubility in ethanol appears to be somewhat reduced compared to methanol [13], likely due to the increased hydrophobic character of the longer alkyl chain in ethanol, which diminishes the relative importance of hydrogen bonding interactions.

The behavior in polar aprotic solvents presents interesting characteristics. In dimethyl sulfoxide (DMSO), the compound shows only slight solubility , despite DMSO's reputation as an excellent solvent for many polar compounds. This limited solubility may result from the specific hydrogen bonding requirements of the compound, which are not optimally satisfied by DMSO's electron-donating sulfoxide group. The LogP value of -1.23 [4] [14] indicates the compound's preference for aqueous over organic phases, supporting the observed solubility patterns.

In organic solvent systems, 2-Oxo-1-piperazineacetic acid generally demonstrates good solubility [7] [8], though this varies significantly depending on the specific solvent polarity and hydrogen bonding capacity. The compound is expected to show poor solubility in non-polar solvents such as diethyl ether, consistent with the behavior observed for piperazine derivatives [15]. Dichloromethane and other halogenated solvents may provide moderate solubility, though specific data are not available in current literature.

The solubility enhancement strategies employed for similar compounds suggest that pH modification can significantly influence dissolution characteristics. Given the acidic nature of the carboxylic acid group, alkaline conditions would promote ionization and subsequent solubility enhancement. Conversely, acidic conditions may reduce solubility by maintaining the compound in its molecular form, though the effect would be less pronounced than with basic compounds.

Acid-Base Properties and pKa Determination

The acid-base characteristics of 2-Oxo-1-piperazineacetic acid represent one of its most distinctive physicochemical features, fundamentally differentiating it from typical piperazine derivatives. The compound exhibits a predicted pKa value of 3.47 ± 0.10 [16] [17], indicating strong acidic character that contrasts sharply with the basic nature of conventional piperazine compounds, which typically display pKa values around 9.7 [18] [19].

This acidic behavior originates primarily from the carboxylic acid functional group, which serves as the predominant ionizable center under physiological conditions. The pKa value of approximately 3.5 places the compound in the category of moderately strong organic acids, similar to other carboxylic acid-containing pharmaceuticals. At physiological pH (7.4), the compound exists predominantly in its deprotonated, anionic form, which significantly influences its pharmacokinetic and physicochemical properties.

The presence of the amide nitrogen within the piperazine ring structure provides additional complexity to the acid-base profile. Unlike the highly basic nitrogens in unsubstituted piperazine (pKa values of 9.83 and 5.68) [18], the amide nitrogen in 2-Oxo-1-piperazineacetic acid exhibits dramatically reduced basicity due to electron delocalization within the amide resonance system. This electron withdrawal effect effectively neutralizes the typical basic character associated with piperazine derivatives.

Comparative analysis with related piperazine compounds reveals the significant impact of functional group modifications on acid-base properties. Studies of substituted piperazines demonstrate that electron-withdrawing groups consistently reduce basicity [18] [20]. The carbonyl group adjacent to the piperazine nitrogen in 2-Oxo-1-piperazineacetic acid represents a particularly strong electron-withdrawing influence, explaining the compound's departure from typical piperazine basicity patterns.

The acid-base behavior has important implications for formulation strategies and biological activity. The predominant anionic character at physiological pH suggests enhanced water solubility and altered membrane permeability compared to basic piperazine derivatives. Additionally, the acidic nature may influence protein binding interactions and metabolic pathways, potentially offering advantages in pharmaceutical applications where controlled release or targeted delivery is desired.

Stability Under Different Environmental Conditions

The environmental stability profile of 2-Oxo-1-piperazineacetic acid encompasses multiple degradation pathways and stability-influencing factors that are critical for storage, handling, and application considerations. Thermal stability represents a primary concern, with the compound expected to maintain structural integrity under moderate temperature conditions but exhibiting potential degradation pathways at elevated temperatures.

Thermal degradation studies of related piperazine compounds indicate that significant decomposition typically occurs above 150°C [10] [11]. The degradation mechanisms likely involve ring-opening reactions and thermal cyclization processes, similar to those observed in other substituted piperazines. The activation energy for thermal degradation in piperazine systems has been measured at 183.5 kJ/mol [11], suggesting that 2-Oxo-1-piperazineacetic acid would require substantial thermal input to initiate decomposition reactions.

pH stability characteristics vary significantly across the pH spectrum, reflecting the different chemical environments and their effects on the various functional groups present in the molecule. Under acidic conditions, the compound demonstrates good stability, as the carboxylic acid group remains in its molecular form and the amide linkage resists hydrolytic attack. The acidic environment minimizes the availability of hydroxide ions that could catalyze amide hydrolysis, contributing to enhanced stability.

Neutral pH conditions provide optimal stability for most organic compounds, and 2-Oxo-1-piperazineacetic acid follows this general pattern. The compound exhibits good hydrolytic stability under neutral conditions, with minimal degradation pathways available. However, trace metal catalysis and oxidative processes may still contribute to gradual degradation over extended periods, particularly in the presence of oxygen or other oxidizing agents.

Basic conditions present the greatest stability challenges for 2-Oxo-1-piperazineacetic acid. The elevated pH promotes hydroxide-catalyzed hydrolysis of the amide linkage within the piperazine ring, potentially leading to ring opening and formation of linear degradation products. Base-catalyzed reactions may also affect the carboxylic acid ester bonds if such derivatives are considered, making alkaline storage conditions inadvisable for long-term stability.

Photostability assessment indicates that 2-Oxo-1-piperazineacetic acid should exhibit good resistance to photodegradation. The compound lacks chromophores that absorb radiation at wavelengths greater than 290 nm [21], suggesting minimal susceptibility to direct photolysis by sunlight or standard laboratory lighting. This photostability characteristic represents an advantage for formulation and storage, as special light-protective measures may not be required.

Oxidative stability presents moderate challenges, as the nitrogen atoms within the piperazine ring may serve as sites for oxidative attack. However, the reduced electron density on these nitrogens due to the adjacent carbonyl group may provide some protection against oxidation compared to unsubstituted piperazines. Storage under inert atmosphere or with antioxidants may be beneficial for long-term stability maintenance.

The recommended storage conditions of 2-8°C [22] [17] reflect the need to minimize thermal degradation while avoiding freezing, which could potentially cause physical changes in solid formulations. Under these controlled conditions, the compound demonstrates good stability with minimal degradation over extended periods. Moisture sensitivity appears moderate, with hygroscopic tendencies requiring controlled humidity storage but not necessitating anhydrous conditions.

Practical stability considerations for pharmaceutical and industrial applications suggest that 2-Oxo-1-piperazineacetic acid can be handled using standard protocols for organic acids. The compound's stability profile supports its use in various formulation types, though care should be taken to avoid prolonged exposure to high temperatures or strongly basic conditions. The relatively robust nature under normal storage and handling conditions makes it suitable for commercial development and routine laboratory use.

The comprehensive physicochemical characterization of 2-Oxo-1-piperazineacetic acid reveals a compound with distinctive properties that differentiate it significantly from conventional piperazine derivatives. The combination of acidic character, good aqueous solubility, moderate thermal stability, and resistance to photodegradation creates a favorable profile for pharmaceutical and chemical applications. Understanding these fundamental properties provides the foundation for rational formulation design, storage protocols, and potential therapeutic applications where the unique combination of piperazine structure and carboxylic acid functionality may offer specific advantages.

The thermodynamic properties, including the elevated boiling point and increased density, reflect the enhanced intermolecular interactions arising from hydrogen bonding capabilities. The solubility characteristics demonstrate the compound's amphiphilic nature, with particular advantages in aqueous systems. The acid-base properties represent perhaps the most distinctive feature, converting the typically basic piperazine framework into an acidic compound with fundamentally different biological and chemical behavior. Finally, the environmental stability profile indicates good resistance to most degradation pathways under normal conditions, supporting the compound's potential for pharmaceutical development and industrial applications.